molecular formula C6H10O3 B1598486 3-(1,3-Dioxolan-2-yl)propanal CAS No. 82962-18-3

3-(1,3-Dioxolan-2-yl)propanal

Cat. No.: B1598486
CAS No.: 82962-18-3
M. Wt: 130.14 g/mol
InChI Key: XFMMMZDHPNOERJ-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)propanal is an organic compound with the molecular formula C₆H₁₀O₃. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(1,3-Dioxolan-2-yl)propanal can be synthesized through the acetalization of aldehydes with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acetalization processes with efficient water removal techniques. The use of molecular sieves or orthoesters can enhance the yield by effectively removing water through chemical reaction or physical sequestration .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxolan-2-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-(1,3-Dioxolan-2-yl)propanal is unique due to its specific structure, which provides stability and reactivity suitable for various synthetic applications. Its ability to form stable cyclic acetals makes it a valuable protecting group in organic synthesis .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-3-1-2-6-8-4-5-9-6/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMMMZDHPNOERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003028
Record name 3-(1,3-Dioxolan-2-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82962-18-3
Record name 1,3-Dioxolane-2-propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82962-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-2-propionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082962183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Dioxolan-2-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxolane-2-propionaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To the solution of 2-(2-bromoethyl)-1,3-dioxolane (10 g, 55.2 mmol) in THF (50 mL) was added magnesium (1.6 g, 66.3 mmol) and trace amount of I2 as initiator. The reaction mixture was stirred at rt for 2 hrs. After cooling to −78° C., the mixture was quenched with dry DMF (1.39 g, 66.3 mmol) and kept at −78° C. for 2 hrs. After dilution with H2O the reaction mixture was extracted with CH2Cl2 (2×), followed by distillation (45-55° C.@8 mmHg) to afford 2 g (28%) of the title compound. MS (DCI/NH4+) m/z 131 (M+H)+.
Quantity
10 g
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reactant
Reaction Step One
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1.6 g
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reactant
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0 (± 1) mol
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Quantity
50 mL
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Quantity
1.39 g
Type
reactant
Reaction Step Two
Yield
28%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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